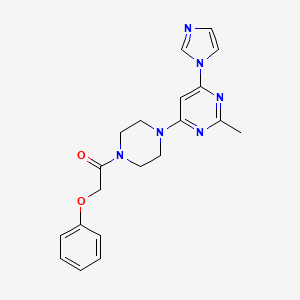

1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone

Description

This compound features a pyrimidine core substituted with a 1H-imidazole ring and a 2-methyl group, linked via a piperazine moiety to a phenoxyethanone group. The piperazine spacer enhances solubility and bioavailability, while the phenoxy group may influence lipophilicity and receptor binding .

Properties

IUPAC Name |

1-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-16-22-18(13-19(23-16)26-8-7-21-15-26)24-9-11-25(12-10-24)20(27)14-28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKQTMUAJLVVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features several notable structural components:

- Heterocycles : The presence of imidazole and pyrimidine rings, which are common in bioactive molecules.

- Piperazine Unit : Known for its role in enhancing the pharmacological profile of compounds.

- Phenoxyethanone Backbone : Contributes to the overall reactivity and interaction potential with biological targets.

Molecular Formula and Weight

- Molecular Formula : C19H20N6O

- Molecular Weight : 340.4 g/mol

Biological Activity

The biological activity of this compound has been predicted through various computational methods, including molecular docking studies. The predictions suggest potential interactions with several biological targets, particularly those involved in cancer therapy and neurological disorders.

Key Findings

- Kinase Inhibition : The compound's structural features indicate it may act as a kinase inhibitor. Kinases are critical in cellular signaling pathways, making their inhibition a target for cancer treatment.

- CNS Activity : Due to its ability to cross the blood-brain barrier, the compound may exhibit central nervous system (CNS) activity, potentially influencing conditions such as anxiety or depression.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could have implications for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds highlights the unique properties of 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Imidazole ring | Tyrosine kinase inhibitor (cancer therapy) |

| Sildenafil | Piperazine moiety | Phosphodiesterase inhibitor (erectile dysfunction) |

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | mGluR5 antagonist (antidepressant effects) |

The unique combination of imidazole and pyrimidine rings along with the phenoxyethanone structure may confer distinct pharmacological properties compared to these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds to elucidate their biological mechanisms. For instance:

Study Example 1

A study investigated a related compound's effect on cell proliferation in cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that compounds with similar structures could be effective anticancer agents.

Study Example 2

Another research effort employed molecular docking techniques to predict binding affinities between this compound and various protein targets associated with inflammation. The findings indicated favorable binding interactions, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analog: 1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-Imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one

- Key Differences: Contains a dioxolane ring with dichlorophenyl and imidazolemethyl substituents, unlike the pyrimidine core in the target compound.

Compound m6: 1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one

- Key Differences :

- Pharmacological Profile :

Compound 11a: (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone

- Key Differences: Substitutes pyrimidine with a benzimidazole ring, increasing aromatic bulk. Lacks the phenoxyethanone group, reducing overall polarity .

- Pharmacological Profile :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.